molecular formula C11H9FN2O2 B3078705 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1053154-62-3

1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3078705
CAS RN: 1053154-62-3
M. Wt: 220.2 g/mol
InChI Key: NMYPNJABHZPXDL-UHFFFAOYSA-N
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Description

This compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 3-fluorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a fluorine atom at the 3rd position. The 5-methyl group indicates a methyl group (-CH3) attached to the 5th position of the pyrazole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones . The 3-fluorophenyl and 5-methyl groups could potentially be introduced through further functionalization reactions .


Molecular Structure Analysis

The molecular structure would likely show the pyrazole ring at the center, with the 3-fluorophenyl group, the 5-methyl group, and the carboxylic acid group attached at the 1st, 5th, and 4th positions respectively .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the fluorine atom could increase its electronegativity and polarity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

1-(3-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYPNJABHZPXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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